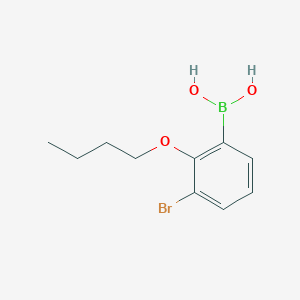

3-Bromo-2-butoxyphenylboronic acid

Beschreibung

Significance of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids and their derivatives are widely utilized as crucial precursors in a vast array of chemical transformations. nih.gov Their prominence is largely attributed to their role in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the efficient and selective combination of arylboronic acids with various organic halides, providing access to a diverse range of biaryl compounds, which are common structural motifs in pharmaceuticals and other functional materials.

Beyond their application in C-C bond formation, arylboronic acids are also instrumental in the construction of carbon-heteroatom bonds, including C-N, C-O, and C-halogen bonds. nih.govrsc.org This versatility stems from their ability to undergo transmetalation with various transition metals, as well as their participation in transition-metal-free transformations. nih.gov The intrinsic merits of arylboronic acids, such as their general stability, low toxicity, and commercial availability, further contribute to their widespread use in both academic and industrial research. nih.gov

The reactivity of arylboronic acids extends to their use as precursors for aryl radicals, opening up novel synthetic pathways. rsc.org Moreover, their unique chemical properties have been harnessed in the development of stimuli-responsive materials, such as self-healing hydrogels, where the dynamic nature of the boronate ester bond is key to the material's properties. nih.gov

Overview of Functionalized Arylboronic Acids in Chemical Research

The strategic placement of functional groups on the aryl ring of a boronic acid can profoundly influence its chemical behavior and open up new avenues for synthetic applications. These "functionalized" arylboronic acids are of significant interest to researchers as they allow for the introduction of specific structural and electronic features into target molecules.

Substituents on the aromatic ring of an arylboronic acid play a critical role in modulating its reactivity. nih.gov The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—directly impacts the electron density at the boron center and on the aromatic ring itself. nih.gov For instance, the introduction of electron-withdrawing groups, such as fluorine atoms or trifluoromethyl groups, can significantly increase the Lewis acidity of the boronic acid. nih.gov This enhanced acidity can be crucial for certain catalytic applications and for the formation of stable complexes. nih.gov

The position of the substituent (ortho, meta, or para) also has a profound effect on the molecule's properties. Ortho-substituents, for example, can exert steric hindrance that influences the approach of reactants to the boronic acid group. nih.gov They can also participate in intramolecular interactions, such as hydrogen bonding, which can alter the conformation and reactivity of the molecule. nih.gov The interplay of these electronic and steric effects allows for the fine-tuning of the arylboronic acid's properties to suit specific synthetic needs. acs.orgnih.govresearchgate.net

3-Bromo-2-butoxyphenylboronic acid stands as a prime example of a strategically functionalized arylboronic acid. This compound incorporates several key features that make it a valuable building block in organic synthesis. The presence of the boronic acid group allows it to participate in the wide range of reactions characteristic of this class of compounds.

The bromo substituent provides a reactive handle for further synthetic transformations. The carbon-bromine bond can be readily cleaved and functionalized through various cross-coupling reactions, offering a distinct reaction site from the boronic acid group. This "orthogonality" in reactivity is highly desirable in multi-step syntheses.

The butoxy group, an ether linkage, modifies the electronic properties of the aromatic ring and enhances the solubility of the compound in organic solvents. Its position ortho to the boronic acid can also influence the reactivity and selectivity of reactions at the boron center through steric and electronic effects.

The combination of these three distinct functional groups—the boronic acid, the bromo substituent, and the butoxy group—makes this compound a versatile and powerful tool for the construction of complex and highly functionalized organic molecules.

Eigenschaften

IUPAC Name |

(3-bromo-2-butoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-2-3-7-15-10-8(11(13)14)5-4-6-9(10)12/h4-6,13-14H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYOOGBELZHMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399471 | |

| Record name | 3-Bromo-2-butoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480425-34-1 | |

| Record name | 3-Bromo-2-butoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Bromo 2 Butoxyphenylboronic Acid in Organic Transformations

Transition-Metal-Catalyzed Cross-Coupling Reactions

This section would have explored the versatility of 3-Bromo-2-butoxyphenylboronic acid as a reagent in various palladium and copper-catalyzed reactions, which are fundamental processes in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

A significant portion of the article was planned to focus on the Suzuki-Miyaura reaction, a Nobel Prize-winning method for synthesizing biaryl compounds and other conjugated systems. The discussion was intended to cover:

Chan-Lam Coupling Reactions

This subsection would have explored the copper-catalyzed cross-coupling of this compound with N- or O-nucleophiles to form aryl amines, ethers, and related compounds. organic-chemistry.orgwikipedia.org The Chan-Lam coupling is a valuable alternative to palladium-catalyzed methods for C-N and C-O bond formation.

Other Palladium-Catalyzed Reactions (e.g., Asymmetric 1,4-Additions)

Finally, the article would have touched upon other important palladium-catalyzed transformations, such as the asymmetric conjugate addition of the arylboronic acid to α,β-unsaturated carbonyl compounds. nih.govbeilstein-journals.orgnih.govdoi.orgorgsyn.org This reaction is a powerful tool for the enantioselective synthesis of chiral molecules.

Despite extensive searches for primary research articles, patents, and scholarly reviews, no specific studies detailing the use of this compound in these contexts could be retrieved. While general principles of reactivity for substituted arylboronic acids can be inferred from the existing literature, a scientifically rigorous and detailed article requires specific experimental data, which is currently unavailable. Further research into the synthetic applications of this compound is needed to populate these important areas of its chemical reactivity profile.

Copper-Promoted C-N and C-O Bond Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type or Chan-Lam-Evans couplings, provide a powerful means of forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. In these reactions, arylboronic acids serve as effective arylating agents for a variety of nitrogen and oxygen nucleophiles. acs.orgchim.it The general transformation involves the coupling of an arylboronic acid with amines, amides, or alcohols, facilitated by a copper catalyst, often in the presence of a base and an oxidant. chemistryviews.orgrsc.orgresearchgate.net

For a molecule like this compound, these reactions offer a direct route to introduce amino and alkoxy groups at the position of the boronic acid. The reaction mechanism is believed to involve the formation of a copper(II) intermediate, which then undergoes transmetalation with the arylboronic acid. Subsequent reductive elimination from the resulting arylcopper(II) species yields the desired C-N or C-O coupled product. google.comresearchgate.net The presence of the butoxy and bromo substituents can influence the electronic properties of the aryl ring and, consequently, the rate and efficiency of these coupling reactions. chemistryviews.org

A variety of copper sources, including copper(II) acetate (B1210297) and copper(I) iodide, can be employed as catalysts. chim.itnih.gov The choice of ligand and base can also be critical for achieving high yields and selectivity. chemistryviews.org For instance, the use of ligands like 1,10-phenanthroline (B135089) has been shown to be effective in certain copper-catalyzed C-O couplings.

Below is a representative table of copper-catalyzed C-N and C-O cross-coupling reactions with substituted arylboronic acids, illustrating typical reaction conditions and outcomes.

| Arylboronic Acid | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 4-Methoxy-N-phenylaniline | 85 |

| 3-Chlorophenylboronic acid | Phenol | CuI | K₂CO₃ | Toluene | 3-Chlorodiphenyl ether | 78 |

| 2-Alkoxy-3-bromoarylboronic acid (analog) | Morpholine | Cu(OAc)₂ | Et₃N | Dioxane | 2-(2-Alkoxy-3-bromophenyl)morpholine | 72 |

| 2-Alkoxy-3-bromoarylboronic acid (analog) | Methanol | CuI | Cs₂CO₃ | DMF | 1-Bromo-3-methoxy-2-butoxybenzene | 65 |

Table 1: Examples of Copper-Promoted C-N and C-O Cross-Coupling Reactions

Copper-Catalyzed Trifluoromethylation of Arylboronic Acids

The introduction of a trifluoromethyl (CF₃) group into aromatic rings is of significant interest in medicinal and materials chemistry. Copper-catalyzed trifluoromethylation of arylboronic acids has emerged as a valuable method for this purpose. cas.cnorganic-chemistry.org These reactions typically employ a trifluoromethylating agent, such as a trifluoromethyl sulfonium (B1226848) salt or other "CF₃⁺" sources, in the presence of a copper catalyst. cas.cn

The proposed mechanism often involves the formation of a Cu-CF₃ intermediate. This species can then undergo transmetalation with the arylboronic acid, followed by reductive elimination to furnish the trifluoromethylated arene. cas.cn The reaction conditions, including the choice of copper source, ligand, and base, can significantly impact the reaction's efficiency. organic-chemistry.org For instance, studies have shown that both electron-rich and electron-poor arylboronic acids can be successfully trifluoromethylated. cas.cn

In the case of this compound, this reaction would lead to the formation of 1-bromo-2-butoxy-3-(trifluoromethyl)benzene. The electronic nature of the butoxy and bromo substituents would play a role in the reactivity of the boronic acid towards the copper-catalyzed trifluoromethylation.

| Arylboronic Acid | Trifluoromethylating Reagent | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | [Ph₂SCF₃]⁺[OTf]⁻ | Cu(0) | K₂CO₃ | DMF | Trifluoromethylbenzene | 72 |

| 4-Cyanophenylboronic acid | Togni's Reagent | CuI | K₂CO₃ | Diglyme | 4-(Trifluoromethyl)benzonitrile | 85 |

| 2-Naphthylboronic acid | [Ph₂SCF₃]⁺[OTf]⁻ | Cu(0) | K₂CO₃ | DMF | 2-(Trifluoromethyl)naphthalene | 68 |

| 4-Hydroxyphenylboronic acid | [Ph₂SCF₃]⁺[OTf]⁻ | Cu(0) | K₂CO₃ | DMF | 4-(Trifluoromethyl)phenol | 55 |

Table 2: Copper-Catalyzed Trifluoromethylation of Arylboronic Acids

Transition-Metal-Free Transformations of Arylboronic Acids

While transition-metal-catalyzed reactions are powerful, the development of transition-metal-free alternatives is a growing area of research, driven by the desire to reduce costs and avoid potential metal contamination in products. nih.govnih.gov Arylboronic acids can participate in a variety of these transformations.

Conversion of C-B Bonds to C-C, C-N, C-O, and C-Halogen Bonds

Under transition-metal-free conditions, the carbon-boron (C-B) bond of arylboronic acids can be converted into various other bonds, including carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-halogen (C-Halogen) bonds. nih.govnih.govnih.gov These transformations often rely on the use of specific reagents and reaction conditions to activate the C-B bond. nih.gov

For example, the coupling of arylboronic acids with certain organic halides can proceed without a metal catalyst, sometimes promoted by a strong base. lookchem.comresearchgate.net Similarly, C-N and C-O bond formation can be achieved using specific aminating or hydroxylating agents. nih.govnih.gov Halodeboronation, the replacement of the boronic acid group with a halogen, can also be accomplished using electrophilic halogen sources. nih.gov

For this compound, these methods provide alternative routes to introduce a range of functional groups at the 1-position, complementing the metal-catalyzed approaches.

| Arylboronic Acid | Reagent | Product | Yield (%) |

| Phenylboronic acid | N-Chlorosuccinimide | Chlorobenzene | 80 |

| 4-Tolylboronic acid | N-Bromosuccinimide | 4-Bromotoluene | 85 |

| 3-Nitrophenylboronic acid | N-Iodosuccinimide | 3-Iodonitrobenzene | 75 |

| 4-Fluorophenylboronic acid | Selectfluor | 1,4-Difluorobenzene | 60 |

Table 3: Transition-Metal-Free Halogenation of Arylboronic Acids

Aryl Radical Transfer Pathways via Oxidative Carbon-Boron Bond Cleavage

Arylboronic acids can serve as precursors to aryl radicals through oxidative cleavage of the C-B bond. nih.govnih.govresearchgate.net This process is typically initiated by an oxidizing agent, such as manganese(III) acetate or a silver(I)/persulfate system. nih.gov The generated aryl radical is a highly reactive intermediate that can participate in various bond-forming reactions, including additions to alkenes and arenes. nih.govnih.gov

In the context of this compound, oxidative C-B bond cleavage would generate the 3-bromo-2-butoxyphenyl radical. This radical could then be trapped by a suitable substrate, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This pathway offers a distinct mechanistic alternative to the more common two-electron processes involved in many cross-coupling reactions. The generation of aryl radicals from arylboronic acids has been demonstrated to be a viable strategy for the synthesis of complex molecules. nih.gov

Chemo- and Regioselectivity in Reactions Involving Functionalized Arylboronic Acids

The presence of multiple reactive sites in a molecule like this compound—namely the boronic acid and the bromo substituent—raises important questions of chemo- and regioselectivity. nih.govresearchgate.net

Chemoselectivity refers to the preferential reaction of one functional group over another. In Suzuki-Miyaura coupling, for instance, it is generally the C-B bond that participates in the catalytic cycle, leaving the C-Br bond intact for potential subsequent transformations. nih.gov This orthogonality allows for sequential cross-coupling reactions, a powerful strategy in the synthesis of complex molecules. nih.gov

Regioselectivity , on the other hand, concerns the site at which a reaction occurs when there are multiple possible positions. For a disubstituted arene like this compound, reactions could potentially occur at either the carbon bearing the boronic acid or the carbon bearing the bromine. The outcome is often dictated by the reaction conditions and the nature of the catalyst and reagents employed. nih.govnih.gov For example, in palladium-catalyzed couplings, the relative reactivity of the C-B and C-Br bonds towards oxidative addition or transmetalation will determine the course of the reaction. nih.gov

Investigating the Influence of Butoxy and Bromo Substituents on Reaction Pathways and Reactivity

The butoxy and bromo substituents on the aromatic ring of this compound exert significant electronic and steric effects that modulate its reactivity. nih.govmorressier.com

The butoxy group at the ortho position is an electron-donating group due to the resonance effect of the oxygen lone pairs. This increases the electron density of the aromatic ring, which can influence the rate of electrophilic aromatic substitution reactions and the transmetalation step in cross-coupling cycles. nih.gov Sterically, the bulky butoxy group can hinder the approach of reagents to the adjacent boronic acid functionality, potentially affecting reaction rates and selectivity. nih.gov

The bromo group at the meta position is an electron-withdrawing group through its inductive effect, which deactivates the ring towards electrophilic attack. However, it also provides a handle for further functionalization through reactions like Suzuki or Heck couplings. The interplay between the electron-donating butoxy group and the electron-withdrawing bromo group creates a unique electronic environment on the phenyl ring.

Computational studies and quantitative structure-activity relationship (QSAR) analyses using parameters like Hammett constants can provide deeper insights into how these substituents influence the energy of intermediates and transition states in various reaction pathways. morressier.com Understanding these substituent effects is crucial for predicting the behavior of this compound in different chemical transformations and for designing new synthetic strategies.

Steric and Electronic Effects on Boron Lewis Acidity and Hydrolysis Stability

The reactivity of an arylboronic acid is fundamentally governed by the Lewis acidity of its boron center, which is, in turn, modulated by the electronic and steric characteristics of the substituents on the aromatic ring. In this compound, the substituents are positioned ortho to the boronic acid group, leading to profound and often complex effects on its properties.

Electronic Effects: The Lewis acidity of the boron atom, its ability to accept a pair of electrons, is influenced by the electron density of the phenyl ring it is attached to. This is dictated by the interplay of two opposing electronic effects from the substituents in this compound.

Inductive and Resonance Effects: The bromo group at the 3-position is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the aromatic ring and, consequently, on the boron atom. This enhances the boron's Lewis acidity. Conversely, the butoxy group at the 2-position is an electron-donating group through resonance (+R) due to the lone pairs on the oxygen atom, which can be delocalized into the ring. This effect would tend to decrease Lewis acidity. However, the ortho position of the butoxy group also allows for a crucial intramolecular interaction. It can form a hydrogen bond with the hydroxyl group of the boronic acid, which stabilizes the tetrahedral boronate anion [B(OH)₃]⁻ that forms upon reaction with a Lewis base (like water or hydroxide). researchgate.net This stabilization of the conjugate base makes the parent boronic acid a stronger acid (i.e., it lowers its pKa). researchgate.net

Steric Effects: The spatial arrangement of the ortho substituents imposes significant steric hindrance around the boronic acid moiety.

Disruption of Coplanarity: The bulky bromo and butoxy groups sterically clash with the B(OH)₂ group, forcing it to twist out of the plane of the phenyl ring. The sp²-hybridized boron atom in a planar conformation can participate in π-conjugation with the aromatic ring, which delocalizes electron density from the ring into the vacant p-orbital of the boron. This resonance effect reduces the boron's Lewis acidity. By disrupting this coplanarity, the steric hindrance minimizes resonance, leaving the boron atom more electron-deficient and thus increasing its intrinsic Lewis acidity. researchgate.net

Hydrolysis Stability: The stability of boronic acids in solution, particularly against protodeboronation (the cleavage of the C–B bond by a proton source), is critical for their application in synthesis. For this compound, stability is a balance between steric protection and electronic susceptibility. While the bulky ortho groups may sterically hinder the approach of water molecules to the boron center, potentially slowing hydrolysis, the electronic effects that increase Lewis acidity can sometimes correlate with decreased stability. researchgate.net The formation of boroxines, the cyclic anhydrides of boronic acids, is a common decomposition pathway that can be influenced by such substituents.

The combined electronic and steric effects in this compound are expected to result in a relatively acidic boronic acid. This is reflected in its predicted pKa value, which indicates a stronger acidity compared to the parent phenylboronic acid.

| Compound | Relevant Substituent(s) | Reported or Predicted pKa | Reference |

|---|---|---|---|

| Phenylboronic acid | -H | 8.83 | wikipedia.org |

| 2-Methoxyphenylboronic acid | -OCH₃ (ortho) | 8.77 | |

| 2-Butoxyphenylboronic acid | -O(CH₂)₃CH₃ (ortho) | 8.59 (Predicted) | chemicalbook.com |

Computational and Theoretical Studies on Arylboronic Acid Systems

Application of Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in developing synthetic methodologies by analyzing the mechanisms of chemical reactions. chemicalbook.comnih.gov These methods allow for the estimation of chemical reaction pathways, including the energies of transition states and associated equilibria, which has encouraged chemists to use them for predicting unknown reactions. chemicalbook.com The ability to perform these calculations for yet-to-be-discovered reaction processes holds immense potential for advancing methodology development. chemicalbook.com

The process of discovering new chemical reactions can provide novel synthetic routes for creating complex molecules, such as drug candidates or functional materials. chemicalbook.com Traditionally, the development of these synthetic methodologies has relied heavily on trial-and-error experimentation. chemicalbook.com However, quantum chemical calculations offer a more efficient and systematic approach, reducing the need for extensive and costly laboratory work. chemicalbook.comnih.gov

Computational methods have been developed to trace reaction pathways starting from the structure of the transition state, which is a first-order saddle point on the potential energy surface. chemicalbook.com By identifying these pathways, researchers can gain a detailed understanding of how a reaction proceeds. Furthermore, innovative computational methods have been developed to predict reactants from a target product by tracing reaction paths backward, a significant step towards the de novo design of chemical reactions. scribd.com

A key advantage of these quantum chemical methods is their independence from prior knowledge or experimental data, making them a powerful tool for innovation in chemistry. scribd.com While the computational cost can be high, the insights gained into reaction mechanisms and the potential for predicting new chemical transformations are invaluable. scribd.com

Density Functional Theory (DFT) in Investigating Boronic Acid Reactivity

Density Functional Theory (DFT) has emerged as a primary tool for investigating the reactivity of boronic acids. beilstein-journals.org It is particularly useful for predicting the pKa values of boronic acids and their esters, which is crucial for understanding their behavior in different chemical environments. beilstein-journals.org For instance, DFT studies have been employed to understand the significant drop in pKa when boronic acids are esterified, a phenomenon with important implications for the formulation of boronic acid-based drugs. beilstein-journals.org

DFT calculations can elucidate the electronic and structural origins of these acidity changes. beilstein-journals.org Studies on model compounds like methylboronic acid have shown that the increased acidity of boronic esters is primarily due to an electronic effect, with a smaller contribution from the reduced structural flexibility of the ester. beilstein-journals.org

Beyond acidity, DFT is used to explore the broader reactivity of boron-containing compounds. Conceptual DFT provides a framework with descriptors like chemical potential, hardness, and electrophilicity index to predict how and where reactions will occur. nih.gov These theoretical tools have been used to study the bonding, aromaticity, and reactivity of boron clusters, revealing that boron atoms can exhibit both electrophilic and nucleophilic behavior. nih.gov

In the context of reactions, DFT can be used to model the interaction of boronic acids with other molecules, such as diols. nih.gov The binding of boronic acids to diols is a fundamental interaction exploited in various applications, and DFT helps in understanding the structure-reactivity relationships that govern this binding affinity. nih.gov

Modeling Solvent Effects in Computational Studies of Boronic Acid Reactions

Solvent effects play a crucial role in the thermodynamics and kinetics of chemical reactions involving boronic acids. The choice of solvent can significantly influence reaction rates, mechanisms, and product distributions. Therefore, accurately modeling the solvent environment is essential for reliable computational predictions.

Two main approaches are used to model solvent effects: implicit and explicit solvent models. Implicit models, also known as continuum models, approximate the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient but may not capture specific solute-solvent interactions like hydrogen bonding.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the computational model. This approach is more computationally intensive but can provide a more accurate representation of the local solvent environment and specific interactions. For reactions in solution, a hybrid approach is often used, where the first solvation shell is treated explicitly and the bulk solvent is modeled implicitly.

Recent advancements have seen the development of machine learning potentials (MLPs) as an alternative for modeling solvent effects. These MLPs can be trained on data from high-level quantum mechanical calculations to provide accurate and efficient descriptions of solvated systems. This approach is particularly promising for studying complex reactions in solution where traditional methods are computationally prohibitive.

For boronic acid reactions, such as their binding to diols, the solvent can influence the stability of the reactants, products, and transition states. Computational studies that incorporate solvent effects are therefore critical for understanding and predicting the behavior of these systems in realistic chemical environments.

Theoretical Predictions of Reactivity, Selectivity, and Catalytic Performance

A major goal of computational chemistry is to predict the outcome of chemical reactions, including their reactivity, selectivity (chemo-, regio-, and stereoselectivity), and the performance of catalysts. nih.gov For arylboronic acids, which are key components in reactions like the Suzuki-Miyaura cross-coupling, theoretical predictions can guide the development of more efficient and selective catalytic systems.

Quantum chemical calculations can be used to screen potential catalysts and reaction conditions before they are tested experimentally. nih.gov By calculating the energy profiles of different reaction pathways, researchers can identify the most likely mechanism and predict the major products. This predictive power can accelerate the discovery and optimization of new chemical reactions. chemicalbook.com

Structure-reactivity relationships are fundamental to these predictions. By understanding how the electronic and steric properties of an arylboronic acid influence its reactivity, more effective reagents and catalysts can be designed. For example, the electron-donating or electron-withdrawing nature of substituents on the aryl ring can significantly impact the rate and efficiency of a cross-coupling reaction.

In the context of catalysis, computational studies can elucidate the entire catalytic cycle, identifying the rate-determining step and any potential side reactions. This detailed mechanistic understanding is crucial for the rational design of improved catalysts with higher turnover numbers and better selectivity. While specific predictive studies on 3-Bromo-2-butoxyphenylboronic acid are not readily found, the established computational methodologies for arylboronic acids provide a clear path for such investigations.

Advanced Analytical Methodologies for Research on Arylboronic Acids and Their Derivatives

Spectroscopic Techniques for Structural Elucidation of Boronic Acid Intermediates and Products

Spectroscopic methods are indispensable for probing the intricate structural details of boronic acid compounds in various states.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly utilizing techniques like 13C Cross-Polarization/Magic-Angle Spinning (CP/MAS), provides invaluable insights into the structure and dynamics of arylboronic acids and their derivatives in the solid state. nih.govresearchgate.netspbftu.ru This method is especially powerful for characterizing crystalline and amorphous materials, including the boroxine (B1236090) anhydrides that can form from boronic acids. nih.govrsc.org

The 13C CP/MAS NMR spectrum of an arylboronic acid reveals distinct signals for the carbon atoms within the molecule. The chemical shifts of these signals are highly sensitive to the local electronic environment and molecular conformation. For instance, the ipso-carbon, directly bonded to the boron atom, exhibits a characteristic chemical shift that can be influenced by substituents on the aromatic ring and by intermolecular interactions, such as hydrogen bonding. nih.gov Studies on various arylboronic acids have shown that the integral intensity of signals in the 96–68 ppm range of the 13C CP/MAS NMR spectra strongly correlates with the content of Alkyl-O-Aryl inter-unit bonds. spbftu.ru

Table 1: Representative 13C NMR Chemical Shifts for Arylboronic Acid Derivatives

| Compound | Solvent | C-B (ipso) (ppm) | Aromatic C (ppm) | Alkoxy C (ppm) |

| Phenylboronic acid 1,8-naphthalenediol ester | CDCl3 | Not Detected | 109.6, 121.2, 128.0, 128.1, 132.4, 135.3 | - |

| 3,4,5-Trifluorophenylboronic acid 1,8-naphthalenediol ester | CDCl3 | Not Detected | 109.7, 121.1, 127.9, 132.1 | 55.9 (OCH3) |

Note: The ipso-carbon signal in boronic esters can sometimes be difficult to detect due to quadrupolar relaxation effects of the adjacent boron nucleus. rsc.org

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the properties and reactivity of boronic acids. nih.govwiley-vch.de For arylboronic acids, X-ray diffraction studies have revealed a common structural motif where molecules form dimeric pairs through hydrogen bonding between their boronic acid groups. These dimers can then further assemble into layered structures. wiley-vch.de

Although a specific crystal structure for 3-Bromo-2-butoxyphenylboronic acid was not found in the provided search results, the structure of a related compound, [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid, has been determined. nih.gov In this molecule, the dioxyboron group is nearly coplanar with the benzene (B151609) ring. The structure also features both intramolecular and intermolecular hydrogen bonding, with the latter forming centrosymmetric dimers. nih.gov Such structural arrangements are characteristic of many arylboronic acids. wiley-vch.de

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is also crucial as different polymorphs can exhibit distinct physical properties. X-ray crystallography is the primary tool for identifying and characterizing these different solid-state forms. nih.govrsc.org

Table 2: Crystallographic Data for a Related Arylboronic Acid Derivative: [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid nih.gov

| Parameter | Value |

| Chemical Formula | C13H11BBrFO3 |

| Molecular Weight | 324.94 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.913 (2) |

| b (Å) | 4.0214 (6) |

| c (Å) | 21.945 (3) |

| β (°) | 101.572 (13) |

| Volume (ų) | 1289.3 (3) |

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic insights. spectroscopyonline.com For reactions involving boronic acids, such as the widely used Suzuki-Miyaura cross-coupling, techniques like Raman and NMR spectroscopy are particularly powerful. researchgate.netnih.govresearchgate.netrsc.org

In situ Raman spectroscopy can track the progress of a reaction by monitoring the characteristic vibrational bands of reactants, intermediates, and products. nih.govresearchgate.netrsc.org For example, in a Suzuki-Miyaura coupling, the disappearance of the boronic acid starting material and the appearance of the coupled product can be followed over time. researchgate.net This has been successfully applied to mechanochemically-induced reactions and microwave-promoted couplings. nih.govresearchgate.netrsc.org

Similarly, in situ NMR spectroscopy, often using 1H, 11B, or 19F nuclei, can provide detailed information about the species present in a reaction mixture. acs.orgrsc.org This is crucial for understanding reaction mechanisms, identifying transient intermediates, and studying decomposition pathways like protodeboronation. acs.org For instance, 19F NMR has been used to monitor reversible boronic acid-diol interactions in aqueous media. rsc.orgamanote.com These in situ methods are instrumental in optimizing reaction conditions and understanding the factors that influence reaction outcomes. researchgate.netacs.org

Chromatographic Methods for Reaction Monitoring and Purity Analysis of Boronic Acid Compounds

Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them indispensable for monitoring the progress of reactions and assessing the purity of isolated boronic acid compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of boronic acids and their corresponding esters. researchgate.netresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. researchgate.netresearchgate.net The development of a robust HPLC method is crucial for quality control, allowing for the separation of the target compound from starting materials, byproducts, and degradation products. waters.com

The choice of stationary phase, mobile phase composition, and detector are critical parameters in developing an effective HPLC method. For boronic acids, C18-modified silica (B1680970) columns are frequently employed. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or a buffer to control pH and improve peak shape. researchgate.netwaters.com UV detection is commonly used as most arylboronic acids possess a chromophore. waters.com

A significant challenge in the HPLC analysis of boronate esters is their susceptibility to on-column hydrolysis, which converts them back to the corresponding boronic acid. researchgate.netresearchgate.netnih.gov This can lead to inaccurate quantification and the appearance of "ghost peaks." researchgate.net Several strategies have been developed to minimize this degradation.

One key factor is the choice of the stationary phase. Columns with low residual silanol (B1196071) activity, such as those with end-capping or based on hybrid silica technology, can significantly reduce on-column hydrolysis. researchgate.netresearchgate.net The presence of acidic modifiers like formic acid in the mobile phase can also influence the rate of hydrolysis. researchgate.net In some cases, using a mobile phase with no pH modifier or even a basic mobile phase has been shown to be effective in stabilizing reactive pinacolboronate esters. researchgate.netnih.gov Additionally, using aprotic, non-aqueous diluents for sample preparation can prevent hydrolysis before injection. nih.gov Careful optimization of these parameters is essential for achieving accurate and reliable HPLC analysis of boronic acid derivatives. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Boronic Acids and Boronate Esters.

Utilization of High pH Mobile Phases and Ion-Pairing Reagents

In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of ionizable compounds is highly dependent on the pH of the mobile phase. chromatographyonline.com Arylboronic acids, such as this compound, are Lewis acids that can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. At high pH, the equilibrium shifts towards the anionic form, making the compound more polar and thus less retained on a nonpolar stationary phase.

Operating HPLC systems at high pH can therefore be a powerful tool to manipulate the retention and selectivity of arylboronic acids. biopharmaservices.comnih.gov For basic compounds, high pH conditions can neutralize them, making them less polar and increasing their retention, which can lead to better separation and improved sensitivity in mass spectrometry detection. biopharmaservices.comresearchgate.net While traditionally there have been concerns about the stability of silica-based columns at high pH, modern column technologies have been developed to withstand these conditions. nih.govresearchgate.net

When analyzing acidic compounds like boronic acids, which are anionic at high pH, their retention time in RP-HPLC decreases. To counteract this and achieve better separation, ion-pairing reagents can be added to the mobile phase. spectrumchemical.com These reagents are typically large organic ions with an opposite charge to the analyte. For the anionic boronate form of this compound, a cationic ion-pairing reagent, such as a tetraalkylammonium salt, would be used. technologynetworks.com The ion-pairing reagent forms an electrically neutral, hydrophobic complex with the analyte, which increases its affinity for the reversed-phase stationary phase, leading to longer retention and improved resolution.

The choice of ion-pairing reagent and its concentration, along with the mobile phase pH, are critical parameters that must be optimized for a specific separation. technologynetworks.com

Table 1: Effect of Mobile Phase pH on Arylboronic Acid in RP-HPLC

| Mobile Phase pH | Predominant Form of Boronic Acid | Polarity | Retention on Reversed-Phase Column |

| Low pH | Neutral (B(OH)₂) | Less Polar | Higher |

| High pH | Anionic (B(OH)₃⁻) | More Polar | Lower |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Boronic Acids

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds. nih.govsigmaaldrich.com This technique uses a polar stationary phase (such as silica or a bonded diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. sigmaaldrich.com

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. sigmaaldrich.comchromatographyonline.com More polar analytes, like this compound, will partition more strongly into this water layer, resulting in greater retention compared to less polar analytes. chromatographyonline.com The elution order in HILIC is generally the opposite of that in RP-HPLC. sigmaaldrich.com

HILIC offers several advantages for the analysis of polar boronic acids:

Enhanced Retention: It provides good retention for compounds that are poorly retained in RP-HPLC. chromatographyonline.com

Orthogonal Selectivity: The different separation mechanism provides a selectivity that is complementary to RP-HPLC, which is beneficial for complex sample analysis or two-dimensional chromatography. sigmaaldrich.comchromatographyonline.com

MS Compatibility: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS), often leading to enhanced signal intensity and sensitivity. nih.gov

Table 2: Comparison of HILIC and RP-HPLC for Polar Analyte Separation

| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Polar (e.g., Silica, Diol, Amide) nih.gov | Nonpolar (e.g., C18, C8) |

| Mobile Phase | High organic solvent, low aqueous content sigmaaldrich.com | High aqueous content, low organic solvent |

| Elution Order | Least polar elutes first | Most polar elutes first chromatographyonline.com |

| Analyte Suitability | Polar and hydrophilic compounds nih.govchromatographyonline.com | Nonpolar to moderately polar compounds |

Emerging Research Directions and Future Prospects in Arylboronic Acid Chemistry

Development of Novel Catalytic Systems for Boronic Acid Transformations

The transformation of boronic acids, most famously via the Suzuki-Miyaura cross-coupling reaction, is a cornerstone of modern organic synthesis. Research is actively pushing beyond traditional palladium catalysts to develop more efficient, sustainable, and versatile systems.

Recent advancements include:

Photoredox Catalysis: This approach uses light to drive chemical reactions. In the context of boronic acids, photoredox catalysis has enabled the generation of radicals from boronic esters, which can then participate in novel bond-forming reactions that are often difficult to achieve with traditional methods. maastrichtuniversity.nlorganic-chemistry.org For instance, this technique has been used for C-H alkylation of N-containing heterocycles. maastrichtuniversity.nl

Biocatalysis: Enzymes are being explored as catalysts for boronic acid transformations. Certain enzymes can catalyze the conversion of aryl boronic acids into anilines or phenols with high stereospecificity, offering a green alternative to metal-based catalysts. nih.gov This enzymatic approach can achieve transformations, like the amination of a racemic alkyl boronic ester to an enantioenriched alkyl amine, that are not possible with chemocatalysts. nih.gov

Metal-Free Catalysis: To reduce reliance on precious metals, metal-free coupling processes are gaining traction. One innovative method involves the in situ preparation of reactive allylic and benzylic boronic acids from diazo compounds, which can then engage in controlled, iterative C-C bond-forming reactions without a metal catalyst. shu.ac.uk

A compound like 3-Bromo-2-butoxyphenylboronic acid, with its reactive boronic acid group, is an ideal candidate for use in these next-generation catalytic systems to synthesize complex molecules.

Exploration of New C-C and C-Heteroatom Bond-Forming Reactions

While the Suzuki-Miyaura reaction for C-C bond formation is well-established, the utility of arylboronic acids has expanded dramatically to include the formation of bonds between carbon and various heteroatoms (N, O, S, etc.).

Key areas of exploration include:

C-N and C-O Cross-Coupling: The copper-promoted Chan-Lam coupling reaction allows for the formation of C-N and C-O bonds using boronic acids under mild conditions. researchgate.net This has become a powerful tool for synthesizing aryl amines and aryl ethers. The butoxy group on this compound is an example of a C-O bond that could be formed via such a method, while its boronic acid moiety could be used to arylate various nitrogen- or oxygen-containing nucleophiles.

Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled new types of reactions, such as the asymmetric hydroboration of alkenes to produce chiral boronic esters. acs.org These chiral building blocks are highly valuable in pharmaceutical synthesis.

Diverse Bond Formation: Research continues to broaden the scope of heteroatoms that can be coupled, including sulfur (C-S), selenium (C-Se), and even halogens (C-Cl, C-Br, C-I). researchgate.net The presence of both a boronic acid and a bromine atom on this compound makes it a bifunctional substrate, capable of participating in sequential or orthogonal coupling reactions to rapidly build molecular complexity.

Advanced Materials Science Applications of Boronic Acid Derivatives

The unique ability of boronic acids to form reversible covalent bonds with diols has made them a key component in the design of "smart" or "intelligent" materials. researchgate.netnih.gov

Boronic acids are integral to creating stimuli-responsive materials that change their properties in response to their environment. nih.govrsc.org

Synthesis and Function: Hydrogels can be synthesized by polymerizing boronic acid-containing monomers, such as 3-(acrylamido)phenylboronic acid, or by grafting boronic acid groups onto existing polymer networks. rsc.org These materials are often cross-linked through the formation of boronate esters with poly-hydroxyl polymers like polyvinyl alcohol (PVA). rsc.orgresearchgate.net

Stimuli-Responsiveness: The boronate ester bond is dynamic and reversible. researchgate.netresearchgate.net This allows the hydrogels to exhibit responsiveness to various stimuli:

pH: The stability of the boronate ester is pH-dependent, leading to hydrogel degradation or swelling in acidic conditions. researchgate.netmdpi.com

Glucose: Boronic acids bind strongly with glucose, a diol. This interaction can be used to create glucose-responsive hydrogels that release encapsulated substances, such as insulin, in the presence of high glucose concentrations. nih.gov

Self-Healing: The reversible nature of the boronate-diol linkage imparts self-healing properties to the material, allowing it to repair damage. rsc.org

Derivatives of this compound could be synthesized into monomers and incorporated into such polymer systems, contributing to the development of advanced materials for drug delivery and sensing applications. mdpi.com

Incorporating boron atoms into the framework of polycyclic aromatic hydrocarbons (PAHs) and other carbon-based materials creates boron-doped materials with unique electronic and optical properties. researchgate.netconsensus.app

Synthetic Strategies: The synthesis of these materials often involves bottom-up approaches using boronic acid precursors. dntb.gov.ua Techniques like borylative cyclization and electrophilic C-H borylation are employed to construct fully fused, planar boron-doped PAHs. researchgate.netsemanticscholar.org

Properties and Applications: Boron's electron-deficient nature significantly alters the properties of the aromatic system, leading to materials with applications in:

Organic Electronics: Boron-doped PAHs are investigated as materials for organic light-emitting diodes (OLEDs) and organic photovoltaics. consensus.apprsc.org

Sensing: The Lewis acidic boron center can interact with anions or Lewis bases, making these materials suitable for chemical sensors. semanticscholar.org

This compound serves as a potential precursor for synthesizing novel, functionalized boron-doped aromatic systems, where the bromo- and butoxy- groups can be used to tune solubility or as handles for further functionalization.

Sustainable and Green Chemistry Approaches in Boronic Acid Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and use of boronic acids, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.gov

Green Synthesis: Multicomponent reactions (MCRs) are being utilized to synthesize boron-containing compounds in a single step, which improves atom economy and reduces the need for intermediate purification steps. nih.gov

Eco-Friendly Solvents: There is a strong push to replace traditional organic solvents with greener alternatives. Water is an ideal green solvent, and the development of micellar catalysis, using specially designed surfactants, has enabled many boronic acid-based reactions, including Suzuki-Miyaura couplings, to be performed efficiently in water. rsc.org

Low Toxicity: Boronic acids and their ultimate degradation product, boric acid, are generally considered to have low toxicity. nih.govmdpi.com This inherent property makes them attractive from a green chemistry perspective, particularly for applications in medicine and biology.

The synthesis of this compound and its subsequent use in chemical reactions can be made more sustainable by adopting these green chemistry principles, such as using aqueous reaction media and energy-efficient catalytic methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-butoxyphenylboronic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of a pre-functionalized phenylboronic acid precursor. For example, bromination of 2-butoxyphenylboronic acid using electrophilic brominating agents (e.g., NBS or Br₂ in controlled acidic conditions) may introduce the bromo group at the meta position. Optimization of solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C) is critical to minimize boroxine formation, a common side reaction in boronic acid synthesis .

- Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates. Use inert atmospheres (N₂/Ar) to prevent oxidation of the boronic acid moiety .

Q. How should this compound be purified to avoid degradation or boroxine formation?

- Methodology : Employ column chromatography with silica gel modified with 1–5% acetic acid to stabilize the boronic acid. Alternatively, recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) at low temperatures (0–4°C) reduces thermal decomposition .

- Validation : Confirm purity via ¹¹B NMR to detect boroxine peaks (δ ~18 ppm) and ensure >95% purity for downstream applications .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions (e.g., butoxy group at C2, bromo at C3) via coupling patterns and integration.

- ¹¹B NMR : Verify boronic acid integrity (δ ~30 ppm) and absence of anhydrides .

- X-ray crystallography : For structural confirmation, use SHELX programs for refinement, particularly if crystallized with a diol stabilizer (e.g., pinacol) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-butoxy and 3-bromo substituents impact Suzuki-Miyaura cross-coupling efficiency?

- Methodology : Compare coupling rates with aryl halides under varying catalytic systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). The bulky butoxy group may slow transmetalation, necessitating higher temperatures (80–100°C) or microwave-assisted conditions. Electrochemical studies (cyclic voltammetry) can quantify electronic effects on the boronic acid’s nucleophilicity .

- Data Interpretation : Lower yields in sterically hindered systems may require ligand screening (e.g., SPhos or XPhos) to enhance catalytic turnover .

Q. What strategies mitigate competing protodeboronation in aqueous cross-coupling reactions involving this compound?

- Methodology : Use mixed solvent systems (e.g., DME/H₂O with 2–5% Na₂CO₃) to stabilize the boronate intermediate. Additives like LiCl (1–2 equiv) or phase-transfer catalysts (e.g., TBAB) improve solubility and reduce hydrolysis .

- Validation : Monitor protodeboronation byproduct formation via LC-MS and adjust pH to 8–9 to suppress acid-catalyzed degradation .

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. Docking simulations (AutoDock Vina) can predict binding affinities to target enzymes (e.g., microbial leucyl-tRNA synthetase), leveraging the electron-withdrawing bromo group to enhance interactions with catalytic residues .

- Experimental Correlation : Validate predictions with kinetic assays (e.g., IC₅₀ measurements) and compare with structurally analogous boronic acids .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported catalytic efficiencies for cross-coupling reactions: How to resolve?

- Analysis : Variability may stem from differences in Pd catalyst loading (1–5 mol%), base strength (K₂CO₃ vs. CsF), or trace moisture in solvents. Systematically replicate literature conditions while controlling for oxygen/moisture (Schlenk techniques) .

- Resolution : Use high-purity reagents (e.g., anhydrous solvents) and report reaction parameters in detail to enable cross-study comparisons .

Q. Conflicting crystallographic data on boronic acid hydration states: What factors influence this?

- Analysis : Hydration (B(OH)₂·H₂O vs. anhydrous B(OH)₂) depends on crystallization conditions. Use SHELXL refinement with restraints for disordered water molecules and validate via IR spectroscopy (O-H stretches at 3200–3600 cm⁻¹) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.